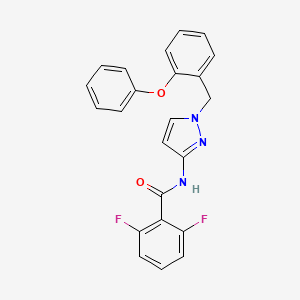

GSK-5503A

説明

Structure

3D Structure

特性

CAS番号 |

1253186-46-7 |

|---|---|

分子式 |

C23H17F2N3O2 |

分子量 |

405.4048 |

IUPAC名 |

2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]pyrazol-3-yl]benzamide |

InChI |

InChI=1S/C23H17F2N3O2/c24-18-10-6-11-19(25)22(18)23(29)26-21-13-14-28(27-21)15-16-7-4-5-12-20(16)30-17-8-2-1-3-9-17/h1-14H,15H2,(H,26,27,29) |

InChIキー |

FFTYDCLYIJBUCD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CC(=N3)NC(=O)C4=C(C=CC=C4F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK5503A; GSK 5503A; GSK-5503A |

製品の起源 |

United States |

Foundational & Exploratory

Rapamycin's Induction of Autophagy: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms, Signaling Pathways, and Experimental Quantification

This technical guide provides a comprehensive overview of rapamycin's role in the induction of autophagy, tailored for researchers, scientists, and professionals in drug development. We delve into the core molecular pathways, present quantitative data from key studies, and provide detailed experimental protocols for accurate measurement of this fundamental cellular process.

Introduction to Rapamycin and Autophagy

Autophagy is a highly conserved catabolic process essential for cellular homeostasis, involving the degradation of cellular components within lysosomes.[1] This process of "self-eating" allows for the removal of damaged organelles and misfolded proteins, providing recycled building blocks to maintain cellular function, especially during periods of stress or nutrient deprivation.[2][3] Rapamycin, a macrolide compound, is a well-established and potent inducer of autophagy.[4][5] Its mechanism of action is primarily centered on the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism.[6][7][8]

The Molecular Mechanism: Rapamycin's Inhibition of mTORC1

Rapamycin exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12).[4] This rapamycin-FKBP12 complex then directly binds to and inhibits the mTOR Complex 1 (mTORC1).[9] mTORC1 is a multi-protein complex that, under nutrient-rich conditions, suppresses autophagy by phosphorylating and inactivating key initiators of the autophagic process.[7][10]

The primary target of mTORC1 in the context of autophagy is the ULK1 complex, which is composed of ULK1 (or its homologue ULK2), ATG13, FIP200, and ATG101.[2][10][11] In the presence of growth factors and sufficient nutrients, mTORC1 phosphorylates ULK1 at serine 757, which disrupts the interaction between ULK1 and another critical energy sensor, AMP-activated protein kinase (AMPK).[12][13] This phosphorylation by mTORC1 effectively inactivates the ULK1 complex and inhibits the initiation of autophagy.[10][14]

By inhibiting mTORC1, rapamycin prevents the inhibitory phosphorylation of the ULK1 complex.[11][14] This allows for the activation of ULK1 kinase activity, which then phosphorylates its components and downstream targets, setting in motion the cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo.[2][10]

Signaling Pathway Diagram

References

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneonline.com [geneonline.com]

- 7. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 8. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. molbiolcell.org [molbiolcell.org]

- 12. scispace.com [scispace.com]

- 13. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rapamycin in Mouse Models of Aging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of rapamycin in mouse models of aging. Rapamycin, an inhibitor of the mechanistic target of rapamycin (mTOR), has been consistently shown to extend lifespan and improve healthspan in mice, making it a cornerstone compound in geroscience research.[1][2][3][4]

Quantitative Data Summary

The effects of rapamycin on lifespan in mice are influenced by several factors, including dose, sex, genetic background, and the age at which treatment begins.[1][5][6] The following tables summarize key quantitative data from various studies.

Table 1: Lifespan Extension in Mice Treated with Rapamycin

| Mouse Strain | Sex | Age at Treatment Start | Rapamycin Dose | Mean Lifespan Increase (%) | Median Lifespan Increase (%) | Reference |

| Genetically heterogeneous (UM-HET3) | Male | 600 days | 14 ppm in food (~2.24 mg/kg/day) | 9 | - | [7] |

| Genetically heterogeneous (UM-HET3) | Female | 600 days | 14 ppm in food (~2.24 mg/kg/day) | 13-14 | - | [7] |

| Genetically heterogeneous (UM-HET3) | Male | 9 months | 14 ppm in food | - | 10 | [8] |

| Genetically heterogeneous (UM-HET3) | Female | 9 months | 14 ppm in food | - | 18 | [8] |

| Genetically heterogeneous | Male | - | Higher dose (3x previous studies) | - | 23 | [5] |

| Genetically heterogeneous | Female | - | Higher dose (3x previous studies) | - | 26 | [5] |

| C57BL/6J | Male & Female | 4 months | - | 11-16 | - | [9] |

| BKS-Leprdb (Type 2 diabetes model) | Female | - | - | Doubled lifespan | - | [10] |

| BKS-Leprdb (Type 2 diabetes model) | Male | - | - | No effect | - | [10] |

Note: Lifespan extension can vary significantly between studies and experimental sites.[1][7]

Table 2: Rapamycin Dosing and Administration

| Administration Route | Dose Range | Frequency | Vehicle/Formulation | Reference |

| Oral (in food) | 14 ppm - 126 ppm (~2.24 - 20.16 mg/kg/day) | Daily | Encapsulated for enteric release | [2][10] |

| Intraperitoneal (i.p.) injection | 0.5 - 8 mg/kg | Daily, 3 times/week, or weekly | 100% ethanol stock diluted in 10% PEG400 and 10% Tween 80 | [2][10][11][12][13] |

| Oral gavage | - | Daily | - | [11] |

| In drinking water | - | Daily | - | [11] |

| Subcutaneous (s.c.) injection | 1.5 mg/kg | - | - | [10] |

Signaling Pathways

Rapamycin's primary mechanism of action is the inhibition of the mTORC1 complex.[14][15]

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.

Experimental Protocols

Rapamycin Administration via Intraperitoneal (i.p.) Injection

This protocol is adapted from methodologies described in various studies.[12][13]

Materials:

-

Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)

-

100% Ethanol

-

PEG400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

0.22 µm sterile filter

Procedure:

-

Stock Solution Preparation (50 mg/mL):

-

Aseptically, add 2 mL of 100% ethanol to 100 mg of rapamycin powder to create a 50 mg/mL stock solution.

-

Aliquot into sterile microcentrifuge tubes (e.g., 250 µL per tube) and store at -80°C.[13]

-

-

Vehicle Preparation:

-

Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile water.

-

Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile water. Mix gently to avoid excessive foaming.

-

Combine equal volumes of the 10% PEG400 and 10% Tween 80 solutions to create the final vehicle.

-

-

Working Solution Preparation (e.g., 1 mg/mL for a 6 mg/kg dose):

-

To prepare 10 mL of a 1 mg/mL rapamycin working solution:

-

Combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.

-

Add 200 µL of the 50 mg/mL rapamycin stock solution.[13]

-

Mix thoroughly.

-

-

Sterilize the working solution by passing it through a 0.22 µm filter.

-

Aliquot and store at -20°C.

-

-

Administration:

-

Thaw the rapamycin working solution and the vehicle control on ice.

-

Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., for a 6 mg/kg dose and a 1 mg/mL solution, inject 6 µL per gram of body weight).

-

Administer the calculated volume via intraperitoneal injection.

-

Assessment of Aging Biomarkers

Rapamycin treatment has been shown to affect various biomarkers of aging.[16][17][18]

3.2.1. mTORC1 Activity:

-

Method: Western Blotting for phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTORC1.[12]

-

Protocol:

-

Sacrifice mice and harvest tissues of interest (e.g., liver, heart, muscle).

-

Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

-

Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-S6 and total S6.

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

Quantify band intensity and normalize p-S6 levels to total S6. A decrease in the p-S6/S6 ratio indicates mTORC1 inhibition.

-

3.2.2. Autophagy:

-

Method: Western Blotting for LC3-II/LC3-I ratio. An increased ratio is indicative of enhanced autophagy.[16]

-

Protocol:

-

Follow steps 1-5 from the mTORC1 activity protocol.

-

Probe the membrane with a primary antibody against LC3.

-

Incubate with an appropriate secondary antibody and visualize.

-

Quantify the band intensities for both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.

-

3.2.3. Inflammation:

-

Method: Multiplex immunoassay (e.g., Luminex) or ELISA for circulating inflammatory cytokines.

-

Protocol:

-

Collect blood from mice via cardiac puncture or tail vein bleeding into EDTA-coated tubes.

-

Centrifuge to separate plasma and store at -80°C.

-

Analyze plasma samples for levels of inflammatory markers such as IL-6, TNF-α, and IL-1β using a commercially available multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.[17][18]

-

Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating the effects of rapamycin on aging in mice.

Caption: A typical experimental workflow for a rapamycin aging study in mice.

Potential Side Effects and Considerations

While rapamycin has demonstrated significant benefits, it is important to be aware of potential side effects observed in mouse models, which can include:

-

Metabolic Changes: Altered glucose homeostasis, insulin resistance, and hyperlipidemia have been reported.[3][19][20][21]

-

Gonadal Atrophy: Particularly testicular atrophy has been noted.[3][19]

-

Cataracts: An increased incidence of cataracts may occur with long-term treatment.[19]

-

Impaired Wound Healing: Due to its immunosuppressive effects.[19][20]

Researchers should carefully monitor for these potential adverse effects throughout their studies. Intermittent dosing strategies are being explored as a means to mitigate side effects while retaining the benefits of rapamycin treatment.[3][12][22] The effects of rapamycin can also be sex-dependent, with females sometimes showing a more robust response at lower doses.[5][6][19][22] This highlights the importance of including both sexes in experimental designs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]

- 6. researchgate.net [researchgate.net]

- 7. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 15. lifespan.io [lifespan.io]

- 16. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gethealthspan.com [gethealthspan.com]

- 19. oncotarget.com [oncotarget.com]

- 20. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for Rapamycin-Mediated mTORC1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing rapamycin for the specific inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). This document includes effective concentrations in various cell lines, detailed experimental protocols for assessing mTORC1 activity, and diagrams illustrating the key signaling pathways and experimental workflows.

Introduction

Rapamycin is a macrolide compound that acts as a highly specific allosteric inhibitor of mTOR. It achieves this by forming a gain-of-function complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of key substrates and leading to the inhibition of mTORC1 signaling.[1] Dysregulation of the mTOR pathway is a hallmark of many diseases, including cancer, making rapamycin and its analogs (rapalogs) critical tools in both basic research and clinical applications.[1][2]

The effective concentration of rapamycin required to inhibit mTORC1 can vary significantly depending on the cell type, the specific downstream readout being measured, and the duration of treatment.[1][3] While inhibition of the mTORC1 substrate p70 S6 Kinase (S6K1) phosphorylation can be observed at low nanomolar concentrations, affecting cell proliferation or inducing apoptosis often requires higher concentrations, sometimes in the micromolar range.[1][3][4] This is partly due to the differential sensitivity of mTORC1 and mTORC2 to rapamycin, with mTORC2 being generally more resistant.[3][5]

Data Presentation: Effective Concentrations of Rapamycin for mTORC1 Inhibition

The following table summarizes the effective concentrations of rapamycin for mTORC1 inhibition across various cell lines and assays, as reported in the literature.

| Cell Line | Assay Type | Readout | Effective Concentration (IC50 or Range) | Reference |

| HEK293 | mTOR Activity Assay | Endogenous mTOR activity | ~0.1 nM | [6] |

| HEK293 | Western Blot | Phosphorylation of S6K and 4E-BP1 | 20 ng/mL for 1 h | [7] |

| T98G (Glioblastoma) | Cell Viability | Cell viability after 72h | 2 nM | [6] |

| U87-MG (Glioblastoma) | Cell Viability | Cell viability after 72h | 1 µM | [6] |

| U373-MG (Glioblastoma) | Cell Viability | Cell viability after 72h | >25 µM | [6] |

| MCF-7 (Breast Cancer) | Cell Growth Inhibition | Inhibition of cell growth | 20 nM | [1] |

| MCF-7 (Breast Cancer) | S6K1 Phosphorylation | Inhibition of p-S6K1 (Thr389) | 0.5 nM | [3] |

| MCF-7 (Breast Cancer) | AlphaScreen Assay | Inhibition of p-p70 S6 Kinase (Thr389) | 6.7 nM | [8] |

| MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | Inhibition of cell growth | 20 µM | [1] |

| MDA-MB-231 (Breast Cancer) | S6K1 Phosphorylation | Inhibition of p-S6K1 (Thr389) | 20 nM | [3] |

| Primary NPC cells | Western Blot | Suppression of p-mTOR and p-4E-BP1 | 20 to 100 nM | [9] |

| Rh1 and Rh30 (Rhabdomyosarcoma) | Cell Proliferation | Inhibition of cell proliferation | 0-10,000 ng/mL | [10] |

Signaling Pathway and Experimental Workflow Diagrams

mTORC1 Signaling Pathway and Rapamycin Inhibition

Caption: mTORC1 signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for Assessing mTORC1 Inhibition

Caption: General workflow for determining the effective concentration of rapamycin.

Experimental Protocols

Protocol 1: Cell Culture and Rapamycin Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Serum Starvation (Optional): To reduce basal mTORC1 activity, aspirate the growth medium and replace it with a serum-free medium. Incubate for 16-24 hours.

-

Rapamycin Preparation: Prepare a stock solution of rapamycin (e.g., 10 mM in DMSO) and store it at -20°C or -80°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in a serum-free or complete medium.

-

Rapamycin Treatment: Remove the medium from the cells and add the medium containing the various concentrations of rapamycin (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). The incubation time can range from 1 hour to 72 hours, depending on the experimental endpoint.[6]

-

Stimulation (Optional): For experiments investigating the inhibition of growth factor-induced mTORC1 activation, add a stimulant such as insulin (e.g., 100 nM) for the final 15-30 minutes of the rapamycin incubation period.[11]

-

Cell Harvest: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS). Proceed immediately to cell lysis.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Activation

-

Cell Lysis: Add ice-cold radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K1 Thr389, S6K1, p-4E-BP1 Thr37/46, 4E-BP1) overnight at 4°C with gentle agitation.[12][13][14]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vitro mTORC1 Kinase Assay

This protocol is adapted for a cell-free system to directly measure mTORC1 kinase activity.

-

Immunoprecipitation of mTORC1:

-

Lyse cells (e.g., HEK293E stimulated with insulin) in a CHAPS-containing lysis buffer.[11]

-

Incubate the lysate with an anti-mTOR or anti-Raptor antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 1-3 hours at 4°C.

-

Wash the immunoprecipitates several times with lysis buffer.

-

-

Preparation of FKBP12/Rapamycin Complex:

-

In a final volume of 10 µl, combine 25 mM HEPES (pH 7.4), 10 mM MgCl2, 20 µM rapamycin, and 0.5 µg of purified FKBP12 protein.

-

Incubate at room temperature for 5 minutes.[11]

-

-

Kinase Reaction:

-

Resuspend the mTORC1 immunoprecipitates in mTOR kinase assay buffer.

-

Add the pre-formed FKBP12/rapamycin complex and incubate on ice for 20 minutes.

-

Initiate the kinase reaction by adding mTOR assay start buffer containing ATP (500 µM) and a purified substrate (e.g., GST-4E-BP1).[11]

-

Incubate at 30°C for 30-60 minutes with shaking.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS sample buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Conclusion

The effective concentration of rapamycin for mTORC1 inhibition is highly context-dependent. It is crucial for researchers to empirically determine the optimal concentration and treatment conditions for their specific cell type and experimental goals. The protocols and data provided in these application notes serve as a detailed starting point for investigating the role of mTORC1 signaling and its inhibition by rapamycin. Careful experimental design and analysis, including the use of appropriate controls and downstream readouts, are essential for obtaining robust and reproducible results.

References

- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rapamycin Experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering issues with rap-mediated mTOR inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with rapamycin, but I'm not seeing any inhibition of mTOR activity. What are the common reasons for this?

Several factors at both the cellular and experimental level can lead to a lack of observable mTOR inhibition by rapamycin. These can be broadly categorized as:

-

Cellular Resistance Mechanisms:

-

Genetic Mutations: Mutations in the mTOR gene itself or in FKBP12, the protein that presents rapamycin to mTOR, can prevent the drug from binding and inhibiting its target.[1]

-

Altered Downstream Effectors: Changes in the expression or function of proteins downstream of mTOR, such as S6 Kinase (S6K) or 4E-BP1, can lead to resistance.[1] For instance, some resistant cell lines show constitutively low levels of the cell cycle inhibitor p27Kip1.[1]

-

Differential mTORC1/mTORC2 Sensitivity: Rapamycin primarily inhibits mTORC1. While prolonged treatment can affect mTORC2 assembly, mTORC2 kinase activity is largely insensitive to acute rapamycin treatment.[2][3] Your experimental readout might be dependent on mTORC2 activity.

-

Cell-Type Specificity: The conformation of the mTORC1 complex can vary between cell types, influencing their sensitivity to rapamycin.[2] Additionally, some cell lines exhibit intrinsic resistance, where mTOR signaling components like p70S6k are inhibited, but this doesn't translate to growth arrest.[4]

-

Feedback Loop Activation: In some contexts, low doses of rapamycin can trigger feedback mechanisms that activate other signaling pathways, like the MAP kinase pathway, potentially masking the effects of mTOR inhibition.[5]

-

-

Experimental Procedure Issues:

-

Incorrect Drug Concentration: The effective concentration of rapamycin can vary significantly between cell lines. While some are sensitive to low nM concentrations, others may require µM concentrations.[5]

-

Degraded Rapamycin: Rapamycin can be unstable. Improper storage or handling can lead to degradation and loss of activity.

-

Suboptimal Treatment Duration: The kinetics of downstream effects can vary. For example, while S6K phosphorylation may be inhibited quickly, 4E-BP1 phosphorylation can sometimes recover after an initial inhibition, even in the continued presence of rapamycin.[6]

-

Issues with Readout Assay: The method used to assess mTOR inhibition (e.g., Western blot, kinase assay) may not be optimized or sensitive enough to detect the changes.

-

Q2: How does rapamycin actually inhibit mTOR?

Rapamycin does not directly inhibit the kinase activity of mTOR. Instead, it acts as an allosteric inhibitor. It first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, which is part of the mTORC1 complex. This binding event prevents mTORC1 from accessing some of its substrates, thereby inhibiting its downstream signaling.[7][8]

Q3: What is the difference between mTORC1 and mTORC2, and how does rapamycin affect them differently?

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different components and downstream targets.

-

mTORC1: Contains the regulatory protein Raptor and is sensitive to nutrients and growth factors. It controls processes like protein synthesis and cell growth by phosphorylating targets such as S6K1 and 4E-BP1. mTORC1 is the primary target of acute rapamycin treatment.[5][9]

-

mTORC2: Contains the protein Rictor and is involved in cell survival and cytoskeletal organization through the phosphorylation of targets like Akt. mTORC2 is generally considered rapamycin-insensitive in the short term, although long-term exposure can disrupt its assembly and function in some cell types.[2][3]

This differential sensitivity is a crucial factor to consider, as an experimental outcome dependent on mTORC2 signaling will likely be unaffected by standard rapamycin treatment protocols.[3]

Troubleshooting Guide

If you are not observing the expected inhibition of mTOR with rapamycin, follow these steps to diagnose the problem.

Step 1: Verify Experimental Components and Conditions

| Parameter | Recommended Action | Rationale |

| Rapamycin Stock | Prepare a fresh stock solution from a reputable supplier. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | To ensure the drug is potent and has not degraded. |

| Drug Concentration | Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 10 µM). | To determine the optimal inhibitory concentration for your specific cell line, as sensitivity can vary greatly.[5] |

| Treatment Duration | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours). | Downstream signaling events have different kinetics. For example, 4E-BP1 phosphorylation can rebound after initial suppression.[6] |

| Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and not confluent. Serum-starve cells before stimulation if studying growth factor-induced mTOR activation. | Cell state can significantly impact signaling pathways. |

Step 2: Validate the Readout Method (Western Blot)

The most common method to assess mTORC1 activity is to measure the phosphorylation of its downstream targets.

| Target Protein | Expected Change with Rapamycin | Common Pitfalls & Solutions |

| Phospho-S6K (Thr389) | Decrease | This is a robust and sensitive marker of mTORC1 activity. If this is unchanged, it strongly suggests a problem with rapamycin activity or cellular resistance. |

| Phospho-S6 (Ser240/244) | Decrease | S6 is downstream of S6K. Its phosphorylation is also a reliable indicator of mTORC1 inhibition. |

| Phospho-4E-BP1 (Thr37/46, Ser65) | Decrease / Mobility Shift | Rapamycin can cause dephosphorylation, leading to a faster-migrating band on SDS-PAGE.[10] However, in some cell lines, phosphorylation can recover after prolonged treatment, complicating interpretation.[6] |

Step 3: Investigate Potential Cellular Resistance

If the above steps do not resolve the issue, consider the possibility of intrinsic or acquired resistance in your cell model.

| Potential Cause | Suggested Experiment | Expected Outcome if this is the Cause |

| mTORC1 is not active | Run a positive control (e.g., stimulate serum-starved cells with insulin or growth factors). | Positive control will show high levels of p-S6K, which are then reduced by effective rapamycin treatment. |

| Cell line is known to be resistant | Search the literature for studies using your specific cell line and rapamycin. | Literature may confirm resistance and suggest alternative inhibitors or genetic approaches. |

| Mutation in mTOR or FKBP12 | Sequence the FRB domain of mTOR and the FKBP12 gene. | Identification of mutations known to confer rapamycin resistance. |

| Alternative signaling pathways are active | Use a catalytic mTOR inhibitor (which targets the kinase domain of both mTORC1 and mTORC2). | Catalytic inhibitors should suppress mTOR activity even if rapamycin fails, indicating the issue is specific to rapamycin's mechanism of action. |

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Activity

This protocol details the steps to assess the phosphorylation status of S6K, S6, and 4E-BP1.

-

Cell Seeding and Treatment:

-

Plate cells (e.g., HEK293, MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

(Optional) Serum-starve the cells for 4-6 hours if investigating growth factor-stimulated mTOR activity.

-

Treat cells with the desired concentrations of rapamycin or vehicle control (e.g., DMSO) for the specified duration (e.g., 2 hours for acute inhibition).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K T389, anti-total-S6K, anti-phospho-4E-BP1, anti-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Visualizations

Signaling Pathway

Caption: Simplified mTORC1 signaling pathway showing key regulatory proteins and points of inhibition.

Experimental Workflow

Caption: A stepwise workflow for troubleshooting failed rapamycin-mediated mTOR inhibition experiments.

Logical Relationships of Failure Points

Caption: Logical relationship between the observed problem and its potential root causes.

References

- 1. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Rapamycin Solubility

Welcome to the technical support center for Rapamycin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Rapamycin?

Rapamycin is a lipophilic compound and is practically insoluble in water. Its aqueous solubility is approximately 2.6 µg/mL.[1][2] This low solubility presents a significant challenge for its use in aqueous-based experimental systems and for clinical formulations.

Q2: What are the recommended solvents for preparing a Rapamycin stock solution?

Due to its poor water solubility, Rapamycin is typically first dissolved in an organic solvent to create a concentrated stock solution. Common choices include:

These stock solutions can then be diluted into aqueous buffers or cell culture media. However, care must be taken to avoid precipitation upon dilution.

Q3: How should I store Rapamycin stock solutions?

Solid Rapamycin powder should be stored at -20°C.[4][5] Once dissolved in an organic solvent like DMSO or ethanol, it is recommended to aliquot the solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C and are generally stable for several months.[5][6] It is also advisable to protect solutions from light.

Q4: My Rapamycin precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

This is a common issue due to Rapamycin's low aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps to resolve this problem.

Troubleshooting Guide

Issue: Rapamycin Precipitation in Aqueous Media

Symptoms:

-

Visible cloudiness or particulate matter after adding Rapamycin stock solution to your buffer or media.

-

Inconsistent experimental results due to unknown final concentration of soluble Rapamycin.

Root Causes:

-

The final concentration of the organic solvent (e.g., DMSO) is too low to maintain Rapamycin in solution.

-

The target final concentration of Rapamycin exceeds its solubility limit in the aqueous medium.

-

Interactions with components in the media (e.g., proteins in serum) may reduce solubility.

Solutions:

-

Optimize Dilution Technique: When diluting the stock solution, add the aqueous medium to the Rapamycin aliquot, rather than the other way around.[9] Mix vigorously (e.g., vortex) immediately upon dilution to promote dispersion.

-

Reduce Final Concentration: If possible, lower the working concentration of Rapamycin in your experiment. For many cell culture experiments, effective concentrations are in the nanomolar range (e.g., 10-100 nM), which are easier to achieve without precipitation.[5][10]

-

Use a Co-solvent System: For higher required concentrations, especially for in vivo studies, a co-solvent system is often necessary. These formulations use a combination of solvents and surfactants to increase solubility. A common formulation involves PEG 400 and Tween 80.[11]

-

Explore Advanced Formulations: If simple dilution or co-solvents are insufficient, consider using advanced solubilization techniques such as cyclodextrin complexation or nanoparticle formulations, which are detailed in the next section.

Workflow for Troubleshooting Precipitation

References

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. pharm.ucsf.edu [pharm.ucsf.edu]

Technical Support Center: Rapamycin in Cell-Based Assays

Welcome to the technical support center for the use of Rapamycin in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of Rapamycin.

Frequently Asked Questions (FAQs)

Product Characteristics and Storage

Q1: What is Rapamycin and what is its primary mechanism of action?

Rapamycin (also known as Sirolimus) is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1][2] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] Rapamycin first forms a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][4][5] This inhibition leads to downstream effects such as the dephosphorylation of p70 S6 kinase and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest at the G1 phase.[1][6]

Q2: How should I prepare and store Rapamycin stock solutions?

Rapamycin is poorly soluble in water (approximately 2.6 µg/mL) but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7][8][9] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO or 100% ethanol.[6][10] For instance, a 100 µM stock can be made by resuspending 9.1 µg in 100 µl of ethanol or DMSO.[6]

For storage, the solid form of Rapamycin should be stored at -20°C, desiccated, where it is stable for up to 24 months.[6] Once dissolved, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[6][11] In-solution, Rapamycin is stable for up to 3 months at -20°C.[6] Aqueous solutions should not be stored for more than a day.[9]

Q3: Is Rapamycin stable in cell culture media?

Rapamycin's stability in aqueous solutions, including cell culture media, is a critical consideration. It is susceptible to degradation, and this effect is temperature-dependent.[7] Studies have shown that a significant portion of Rapamycin can degrade within 24 hours at 37°C in buffers like PBS.[7] Therefore, for long-term experiments, it may be necessary to refresh the culture medium with freshly diluted Rapamycin periodically to maintain its effective concentration.[7]

Experimental Design

Q4: What is a typical working concentration for Rapamycin in cell culture?

The effective concentration of Rapamycin is highly cell-type dependent and can range from picomolar to micromolar concentrations.[12][13] For many cell lines, a concentration range of 1 nM to 200 nM is commonly used to specifically inhibit mTORC1.[14] For example, some studies recommend pretreating cells with 10 nM for one hour before stimulation.[6] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[12] High concentrations (in the micromolar range) may induce apoptosis rather than just cell cycle slowing.[13]

Q5: Does Rapamycin have off-target effects?

While Rapamycin is widely considered a specific inhibitor of mTOR, the question of off-target effects has been a subject of investigation.[15] However, recent unbiased transcriptomic and proteomic studies using a gene-edited cell line with a rapamycin-resistant mTOR mutant have shown a striking specificity of rapamycin towards mTOR.[15] These findings suggest that the cellular effects of rapamycin are almost exclusively mediated through mTOR inhibition.[15] It is important to note that prolonged treatment with rapamycin can indirectly affect mTORC2 signaling in some cell types.

Q6: What is the difference between mTORC1 and mTORC2, and does Rapamycin inhibit both?

mTOR is part of two distinct protein complexes: mTORC1 and mTORC2.[3][16]

-

mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to nutrients and growth factors and is directly inhibited by the Rapamycin-FKBP12 complex.[16] mTORC1 regulates processes like protein synthesis and cell growth.[5]

-

mTORC2 is composed of mTOR, Rictor, GβL, Sin1, and DEPTOR. It is generally considered insensitive to acute rapamycin treatment.[5][16] mTORC2 is involved in cell survival and cytoskeletal organization through the activation of Akt and PKCα.[16]

While Rapamycin is a direct inhibitor of mTORC1, chronic or prolonged exposure can lead to the inhibition of mTORC2 assembly and signaling in some, but not all, cell types.

Troubleshooting Guide

Here we address some common issues encountered during cell-based assays with Rapamycin.

Issue 1: Rapamycin treatment shows no effect or a very weak effect on my cells.

-

Possible Cause 1: Poor Solubility/Precipitation.

-

Troubleshooting Step: Rapamycin can precipitate when diluted from a high-concentration DMSO stock into aqueous culture medium.[17] Ensure that the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid toxicity and solubility issues.[18] When diluting, add the Rapamycin stock to the pre-warmed medium and mix thoroughly. Visually inspect for any precipitation. A serial dilution in the medium might be necessary to prevent precipitation.[17]

-

-

Possible Cause 2: Inactive Compound due to Improper Storage or Degradation.

-

Troubleshooting Step: Ensure that your Rapamycin stock solution has been stored correctly in aliquots at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles.[6] Due to its instability in aqueous solutions at 37°C, for experiments lasting longer than 24 hours, consider replacing the medium with fresh Rapamycin.[7]

-

-

Possible Cause 3: Incorrect Concentration.

-

Troubleshooting Step: The effective concentration of Rapamycin is highly variable among different cell lines.[11][12] Perform a dose-response curve (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental endpoint. As a positive control, you can assess the phosphorylation of known downstream targets of mTORC1, such as p70 S6 Kinase (at Thr389) or 4E-BP1.[6]

-

-

Possible Cause 4: Cell Line Insensitivity.

-

Troubleshooting Step: Some cell lines may be less sensitive to Rapamycin. This could be due to various factors, including the specific mutations they carry or their metabolic state. Confirm the expression of FKBP12 in your cell line, as it is required for Rapamycin's activity.[5] If insensitivity is suspected, consider using a direct mTOR kinase inhibitor that targets the ATP-binding site and inhibits both mTORC1 and mTORC2.[5]

-

Issue 2: High variability in results between experiments.

-

Possible Cause 1: Inconsistent Stock Solution Preparation.

-

Troubleshooting Step: Ensure your stock solution is fully dissolved and homogenous before aliquoting. Vortexing the stock solution before each use can help.[17] Always use the same solvent and preparation method for your stock solutions.

-

-

Possible Cause 2: Degradation of Rapamycin in Culture.

-

Troubleshooting Step: As mentioned, Rapamycin can degrade in culture medium over time.[7] For longer experiments, standardize the timing of media changes with fresh Rapamycin to ensure consistent exposure across all experiments.

-

-

Possible Cause 3: Differences in Cell Culture Conditions.

-

Troubleshooting Step: Factors such as cell passage number, confluency, and serum concentration in the medium can all affect mTOR signaling and the cellular response to Rapamycin. Maintain consistent cell culture practices for all experiments. For example, serum starvation overnight can already lower basal mTOR phosphorylation, potentially masking the inhibitory effect of Rapamycin.[17]

-

Issue 3: Unexpected cytotoxicity or cell death.

-

Possible Cause 1: High Concentration of Rapamycin.

-

Troubleshooting Step: While nanomolar concentrations of Rapamycin typically cause cell cycle slowing, micromolar concentrations can induce apoptosis in some cell lines.[13][19] If you are observing unexpected cell death, perform a toxicity assay (e.g., LDH assay or Annexin V staining) and consider lowering the Rapamycin concentration.[20]

-

-

Possible Cause 2: Solvent Toxicity.

-

Troubleshooting Step: The solvent used for the stock solution, typically DMSO, can be toxic to cells at higher concentrations.[18] Ensure the final concentration of DMSO in your cell culture medium is well below the toxic threshold for your cell line (generally below 0.1%). Run a vehicle control (medium with the same concentration of DMSO but without Rapamycin) in all your experiments to account for any solvent effects.[21]

-

-

Possible Cause 3: Cell-Type Specific Deleterious Effects.

-

Troubleshooting Step: Rapamycin can have deleterious effects on certain cell types, such as MIN-6 cells and pancreatic islets, even at lower concentrations.[19] It is crucial to review the literature for any known effects of Rapamycin on your specific cell model.

-

Data Presentation: Quantitative Summary

Table 1: Solubility of Rapamycin in Various Solvents

| Solvent | Solubility |

| Water | ~2.6 µg/mL (very poorly soluble) |

| DMSO | 10 mg/mL to 200 mg/mL (reported values vary) |

| Ethanol | ~50 mg/mL |

Data compiled from multiple sources.[7][9][18]

Table 2: Common Working Concentrations of Rapamycin in Cell-Based Assays

| Cell Line/Type | Assay Type | Effective Concentration | Reference |

| NIH/3T3 cells | Western Blot (p-p70S6K) | 10 nM | [6] |

| HEK293 cells | mTOR activity assay | IC50 ~0.1 nM | [11] |

| T98G glioblastoma cells | Cell viability | IC50 ~2 nM | [11] |

| U87-MG glioblastoma cells | Cell viability | IC50 ~1 µM | [11] |

| Various cell types | General use, no toxicity | 100 nM | [12] |

| Pig oocytes | In vitro maturation | 1 nM | [22] |

| Ca9-22 oral cancer cells | Cytotoxicity (LDH) | IC50 ~15 µM | [20] |

Experimental Protocols

General Protocol for Rapamycin Treatment and Western Blot Analysis of mTORC1 Signaling

This protocol provides a general framework. Specific details should be optimized for your cell line and experimental goals.

-

Preparation of Rapamycin Stock Solution:

-

Dissolve Rapamycin powder in anhydrous DMSO to a final concentration of 10 mM.

-

Gently vortex until the powder is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding and Treatment:

-

Seed your cells in appropriate culture plates (e.g., 6-well plates for protein extraction). Allow cells to adhere and reach the desired confluency (typically 70-80%).

-

If your experiment involves stimulation (e.g., with growth factors), you may want to serum-starve the cells overnight before treatment.

-

Prepare a working solution of Rapamycin by diluting the 10 mM stock solution in pre-warmed, serum-free medium to an intermediate concentration. Then, further dilute this into your final treatment medium (containing serum and/or growth factors as required).

-

For a final concentration of 20 nM in 2 mL of medium, add 0.4 µL of a 100 µM intermediate stock.

-

Aspirate the old medium from the cells and add the medium containing Rapamycin or the vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).

-

-

Protein Extraction and Quantification:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. Key targets to assess Rapamycin's effect include:

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Rapamycin's Mechanism of Action on the mTORC1 Signaling Pathway.

Caption: General Experimental Workflow for a Cell-Based Assay with Rapamycin.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Rapamycin Administration [bio-protocol.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. Probe Rapamycin | Chemical Probes Portal [chemicalprobes.org]

- 15. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 21. 4.6. Rapamycin Treatment and Assessment of Cellular Metabolic Activity [bio-protocol.org]

- 22. Rapamycin treatment during in vitro maturation of oocytes improves embryonic development after parthenogenesis and somatic cell nuclear transfer in pigs - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Head-to-Head Comparison of Rapamycin and Everolimus in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Rapamycin (also known as Sirolimus) and its analog, everolimus (RAD001), are two of the most well-characterized mTOR inhibitors. Both are allosteric inhibitors of the mTOR Complex 1 (mTORC1). This guide provides an objective, data-driven comparison of their performance in preclinical cancer research models to aid researchers in selecting the appropriate compound for their studies.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Both rapamycin and everolimus exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. They first bind to the intracellular protein FKBP12. This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1. The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, namely p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell proliferation.[1] While both drugs primarily target mTORC1, some studies suggest that everolimus may have a greater inhibitory effect on mTORC2 with sustained exposure.[2]

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by the Rapamycin/Everolimus-FKBP12 complex.

Comparative Efficacy in Preclinical Cancer Models

Direct head-to-head comparisons of rapamycin and everolimus in preclinical models are limited, and their relative potency can be cell-type dependent.

In Vitro Studies

-

Breast Cancer: A study comparing the IC50 values of rapamycin and everolimus in the MCF-7 breast cancer cell line and its endocrine-resistant sub-lines found a significant correlation in their potencies, suggesting similar efficacy in this context.[3]

| Cell Line | Rapamycin IC50 (nM) | Everolimus IC50 (nM) |

| MCF-7 (Parental) | 1.5 | 2.0 |

| MCF-7/LCC1 | 1.2 | 1.8 |

| MCF-7/LCC2 | 2.5 | 3.0 |

| MCF-7/LCC9 | 1.8 | 2.5 |

| MCF-7/LY2 | 3.0 | 4.0 |

Table 1. Comparative IC50 values of rapamycin and everolimus in MCF-7 and its sub-lines after a 4-day treatment. Data sourced from Leung et al.[3]

-

Pancreatic Cancer: In vitro assays with the S2-013 pancreatic cancer cell line showed that everolimus significantly inhibited cell viability in a concentration-dependent manner, whereas rapamycin had a less pronounced effect on cell viability at similar concentrations.[4]

-

Renal Cell Carcinoma (RCC): While direct comparative preclinical studies are scarce, both rapamycin and everolimus have demonstrated efficacy in RCC models.[5][6] However, second-generation mTOR inhibitors that target both mTORC1 and mTORC2, have shown superior in vitro efficacy compared to rapalogs like temsirolimus (a rapamycin analog).[5]

In Vivo Studies

-

Pancreatic Cancer: In a xenograft model using human pancreatic cancer cell line-derived organoids, rapamycin demonstrated superior antitumor activity compared to everolimus.[4]

| Treatment Group | Mean Tumor Volume (mm³) at Day 42 | % Tumor Growth Inhibition (vs. Control) |

| Control | ~1800 | - |

| Rapamycin | ~600 | 67% |

| Everolimus | ~1000 | 44% |

Table 2. Comparative in vivo efficacy of rapamycin and everolimus in a pancreatic cancer organoid xenograft model. Approximate data interpreted from graphical representations in Takeda et al.

-

Bladder Cancer: A study using a UMUC3 bladder cancer xenograft model found that at equal weekly doses, an albumin-bound formulation of sirolimus (nab-sirolimus) resulted in significantly greater tumor growth inhibition (69.6%) compared to oral rapamycin (24.3%) and oral everolimus (36.2%).[7] This highlights the impact of formulation and delivery on in vivo efficacy.

Pharmacokinetics and Pharmacodynamics

Key differences in the pharmacokinetic profiles of rapamycin and everolimus can influence their biological activity and dosing schedules. Everolimus was developed from rapamycin with the addition of a 2-hydroxyethyl group, which alters its properties.[2]

| Parameter | Rapamycin (Sirolimus) | Everolimus (RAD001) |

| Oral Bioavailability | Lower | Higher |

| Systemic Clearance | Slower | Faster |

| Half-life | Longer (~62 hours) | Shorter (~30 hours) |

| Time to Steady State | Longer | Shorter |

Table 3. General pharmacokinetic comparison of rapamycin and everolimus. Data sourced from Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex.[8]

The higher bioavailability and faster clearance of everolimus allow for more rapid attainment of steady-state concentrations and quicker elimination after discontinuation.[8] These pharmacokinetic differences may contribute to the observed variations in efficacy and toxicity in some models.

Resistance Mechanisms

A primary mechanism of resistance to mTORC1 inhibitors is the activation of a negative feedback loop involving S6K1 and IRS-1, which leads to the activation of AKT.[9] This feedback activation can promote cell survival and diminish the antitumor effects of rapamycin and everolimus. This has led to the development of second-generation mTOR inhibitors that target both mTORC1 and mTORC2, as well as combination therapies with PI3K or AKT inhibitors.

Toxicity and Side Effects in Preclinical Models

In preclinical studies, both rapamycin and everolimus are generally well-tolerated at therapeutic doses. However, some toxicities have been noted. A study in mice comparing daily equimolar doses of rapamycin, everolimus, and temsirolimus found that while all three effectively inhibited mTORC1, everolimus and temsirolimus had a reduced impact on glucose homeostasis compared to rapamycin.[7][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and/or cytostatic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of rapamycin and everolimus in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for mTOR Pathway Proteins

This protocol allows for the assessment of the phosphorylation status of key proteins in the mTOR pathway.

-

Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, p70S6K, and 4E-BP1 overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of mTOR inhibitors.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, rapamycin, everolimus).

-

Drug Administration: Administer the drugs at the desired doses and schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.

Figure 2. A typical experimental workflow for comparing mTOR inhibitors in preclinical cancer models.

Conclusion

Both rapamycin and everolimus are potent allosteric inhibitors of mTORC1 with demonstrated preclinical anticancer activity. The choice between these two compounds may depend on the specific cancer model and the experimental goals.

-

In vitro, their potencies appear to be comparable in some cell lines, such as MCF-7 breast cancer cells, while everolimus may show greater inhibition of cell viability in others, like pancreatic cancer cells.

-

In vivo, the superior pharmacokinetic profile of everolimus does not always translate to superior efficacy, as demonstrated in a pancreatic cancer xenograft model where rapamycin was more effective. Formulation and delivery methods can also significantly impact in vivo outcomes.

-

The differing pharmacokinetic profiles, particularly the shorter half-life of everolimus, may be advantageous in certain experimental designs, allowing for more pulsatile mTOR inhibition.

Ultimately, the selection of rapamycin versus everolimus for preclinical cancer research should be guided by direct empirical testing in the specific models of interest. This guide provides a foundation of existing comparative data to inform these experimental designs. Future research should include more direct head-to-head comparisons across a broader range of cancer types to more definitively delineate their respective therapeutic potentials.

References

- 1. NCCN Task Force Report: Optimizing Treatment of Advanced Renal Cell Carcinoma With Molecular Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond evidence-based data: scientific rationale and tumor behavior to drive sequential and personalized therapeutic strategies for the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of the combination of rapamycin with gemcitabine plus paclitaxel on the growth of pancreatic cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanistic Target of Rapamycin Inhibitors in Renal Cell Carcinoma: Potential, Limitations, and Perspectives [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Essential Procedures for the Safe Disposal of GSK-5503A

For laboratory personnel engaged in research and development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This document provides detailed, step-by-step guidance for the safe disposal of GSK-5503A, a selective CRAC channel blocker used in laboratory research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Chemical Safety and Hazard Profile

This compound is classified with the following hazards:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

-

Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Given its environmental toxicity, it is imperative to prevent the release of this compound into drains or waterways.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following steps provide a general guideline for its proper disposal:

-

Segregation of Waste:

-

Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Keep solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

-

-

Container Management:

-

Use containers that are compatible with the chemical composition of this compound.

-

Ensure containers are tightly sealed to prevent leaks or spills.[2]

-

Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Dangerous for the environment").

-

-

Handling Spills and Contaminated Materials:

-

In the event of a spill, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders.[1]

-

Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

-

All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be collected and disposed of as hazardous waste in a sealed container.[1]

-

-

Final Disposal:

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Logical workflow for the safe disposal of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。